molecular formula C15H22ClN3O2S B13957288 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957288
M. Wt: 343.9 g/mol
InChI Key: KGVAOOUOQPKNGJ-UHFFFAOYSA-N
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Description

3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group. Its molecular formula is C14H21ClN4O2, and it has a molecular weight of 312.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 6-chloro-pyrimidine-4-thiol with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 3-[(6-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-6-4-5-11(8-19)9-22-13-7-12(16)17-10-18-13/h7,10-11H,4-6,8-9H2,1-3H3

InChI Key

KGVAOOUOQPKNGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC(=NC=N2)Cl

Origin of Product

United States

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